1-(Chloromethyl)-2,3-dimethylbenzene
Overview
Description
Synthesis Analysis
The synthesis of 1-(Chloromethyl)-2,3-dimethylbenzene derivatives can be achieved through different pathways. For instance, electrophilic substitution reactions involving phenonium ions derived from 1-chloro-2,3-dimethylbenzene lead to the formation of various substituted benzene derivatives (Fischer & Greig, 1974). Additionally, reactions with nitric acid in acetic anhydride yield nitrocyclohexadienyl acetates, which further undergo rearrangement and elimination reactions to form other derivatives (Fischer & Greig, 1978).
Molecular Structure Analysis
The molecular structure of 1-(Chloromethyl)-2,3-dimethylbenzene derivatives has been studied using various crystallographic techniques. For example, the structure of 1,4-diisocyano-2,5-dimethylbenzene, a related compound, reveals insights into the arrangement of substituents around the benzene ring and their impact on the compound's properties (Zeller & Hunter, 2003).
Chemical Reactions and Properties
1-(Chloromethyl)-2,3-dimethylbenzene undergoes various chemical reactions, including electrophilic substitution and oxidation-reduction processes. These reactions facilitate the synthesis of complex molecules and intermediates for further chemical synthesis. For instance, its reaction with aromatic nitro compounds in trifluoromethanesulfonic acid leads to the formation of triarylmethyl cations through a series of hydride transfers and benzylations (Austin & Ridd, 1994).
Scientific Research Applications
Electrophilic Substitution by a Phenonium Ion Derived from 1-Chloro-2,3-Dimethylbenzene :
- The study discusses the reaction of 1-chloro-2,3-dimethylbenzene with nitric acid in acetic anhydride, leading to the formation of 3-chloro-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate. This compound further reacts with mesitylene to form pentamethylbiphenyl (Fischer & Greig, 1974).
Kinetics of 1,2-Dimethylbenzene Oxidation and Ignition :
- This research provides experimental results for the oxidation of 1,2-dimethylbenzene, including concentration profiles for reactants, intermediates, and products. It also includes ignition measurements of 1,2-dimethylbenzene-oxygen-argon mixtures, providing insights into the reactivity of dimethylbenzenes under various conditions (Gaïl, Dagaut, Black, & Simmie, 2008).
Preparation of 2-Phenyl-2-Iodo-5,6-Dimethyl-1,3-Dihydro-2-Telluraindene :
- This study involves the reaction of a chloromethylbenzene derivative with tellurium powder and sodium iodide, leading to the formation of new compounds including 2-phenyl-2-iodo-5,6-dimethyl-1,3-dihydro-2-telluraindene (Al-Rubaie, 1990).
Gas Chromatography of Chloro Derivatives of 1,4-Dimethylbenzene :
- This research explores the chromatographic separation of chloro derivatives of 1,4-dimethylbenzene, providing valuable information for analytical chemistry applications (Bermejo, Blanco, & Guillén, 1985).
Chlorination of (Phebox)Ir(mesityl)(OAc) by Thionyl Chloride :
- This study demonstrates the rapid formation of 1-(chloromethyl)-3,5-dimethylbenzene from a pincer complex, offering insights into organometallic chemistry and catalysis (Zhou & Goldman, 2015).
Carbazole-Bearing Porous Organic Polymers with a Mulberry-Like Morphology for Efficient Iodine Capture :
- Research on carbazole-based porous organic polymers, utilizing 1,4-bis(chloromethyl)-benzene as a cross-linking agent. This study contributes to the development of materials for environmental applications, particularly in iodine vapor adsorption (Xiong et al., 2019).
Safety And Hazards
properties
IUPAC Name |
1-(chloromethyl)-2,3-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl/c1-7-4-3-5-9(6-10)8(7)2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMJJIHXWABUHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10929455 | |
Record name | 1-(Chloromethyl)-2,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10929455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-2,3-dimethylbenzene | |
CAS RN |
13651-55-3 | |
Record name | 13651-55-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405480 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Chloromethyl)-2,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10929455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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